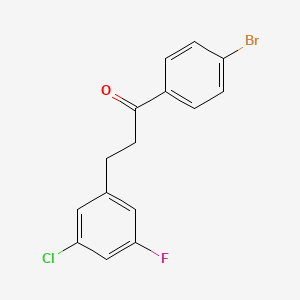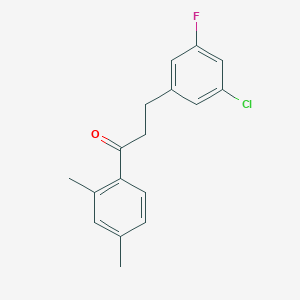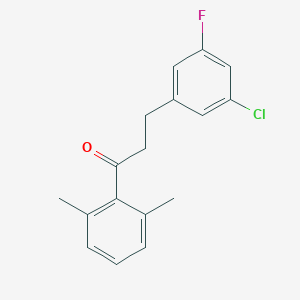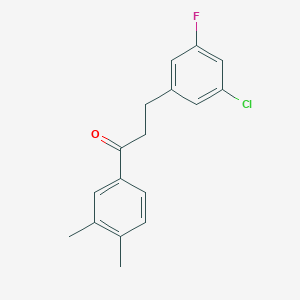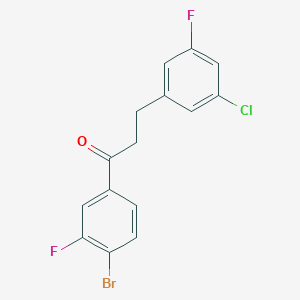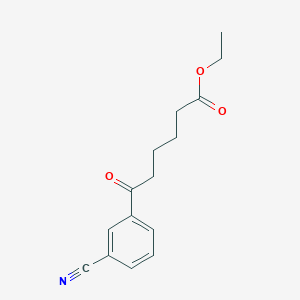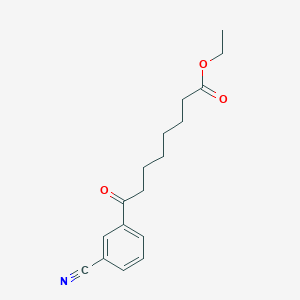
Ethyl 4-(3-iodophenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is an organic compound that features an ethyl ester group, a 3-iodophenyl group, and a 4-oxobutyrate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the 4-oxobutyrate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-iodophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-iodophenyl)-4-oxobutyrate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The iodine atom in the 3-iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutyrate moiety can undergo nucleophilic addition or reduction.
Comparación Con Compuestos Similares
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-iodophenyl)-4-oxobutyrate: Similar structure but with the iodine atom in the para position.
Ethyl 4-(3-bromophenyl)-4-oxobutyrate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications.
Propiedades
IUPAC Name |
ethyl 4-(3-iodophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZSIMYGEIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645711 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-24-7 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
